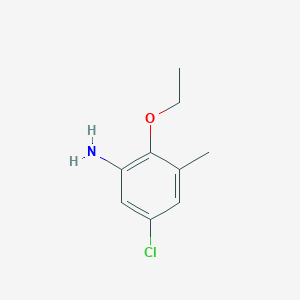
5-Chloro-2-ethoxy-3-methylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-2-ethoxy-3-methylaniline is an organic compound belonging to the class of anilines, which are derivatives of ammonia where one or more hydrogen atoms are replaced by aromatic groups. This compound is characterized by the presence of a chlorine atom, an ethoxy group, and a methyl group attached to the benzene ring. It is used in various chemical reactions and has applications in different fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-ethoxy-3-methylaniline can be achieved through several methods. One common approach involves the nitration of 5-chloro-2-ethoxy-3-methylbenzene followed by reduction to form the corresponding aniline derivative. Another method includes the direct nucleophilic substitution of 5-chloro-2-ethoxy-3-methylbenzene with ammonia or an amine under suitable conditions .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale nitration and reduction processes. These methods are optimized for high yield and purity, utilizing catalysts and controlled reaction conditions to ensure efficient production .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-ethoxy-3-methylaniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitro compounds or quinones.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are frequently used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted anilines, nitro compounds, and quinones, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
5-Chloro-2-ethoxy-3-methylaniline has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: This compound is studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of agrochemicals, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Chloro-2-ethoxy-3-methylaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the chlorine, ethoxy, and methyl groups can influence its binding affinity and activity. These interactions can lead to various biological effects, including enzyme inhibition or activation, receptor modulation, and changes in cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
3-Chloro-2-methylaniline: Similar structure but lacks the ethoxy group.
5-Chloro-2-methylaniline: Similar structure but lacks the ethoxy group.
2-Ethoxy-3-methylaniline: Similar structure but lacks the chlorine atom.
Uniqueness
5-Chloro-2-ethoxy-3-methylaniline is unique due to the combination of chlorine, ethoxy, and methyl groups on the benzene ring. This unique structure imparts specific chemical and biological properties, making it valuable for various applications in research and industry .
Properties
Molecular Formula |
C9H12ClNO |
|---|---|
Molecular Weight |
185.65 g/mol |
IUPAC Name |
5-chloro-2-ethoxy-3-methylaniline |
InChI |
InChI=1S/C9H12ClNO/c1-3-12-9-6(2)4-7(10)5-8(9)11/h4-5H,3,11H2,1-2H3 |
InChI Key |
JYWSPLRVSRPACH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1C)Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


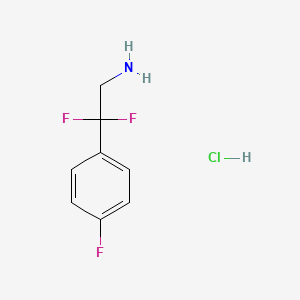
![2-{[(Tert-butoxy)carbonyl]amino}-3-(prop-2-en-1-yloxy)propanoic acid](/img/structure/B13232485.png)
![4-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]piperidine](/img/structure/B13232489.png)
![2-Aminopyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B13232497.png)
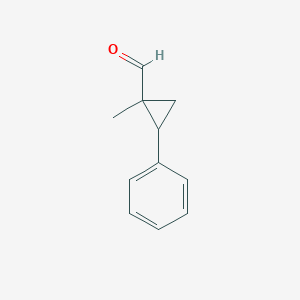
![3-[1-(3-Methylphenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile](/img/structure/B13232508.png)
![Tert-butyl 8-nitro-2,3-dihydrobenzo[F][1,4]oxazepine-4(5H)-carboxylate](/img/structure/B13232513.png)
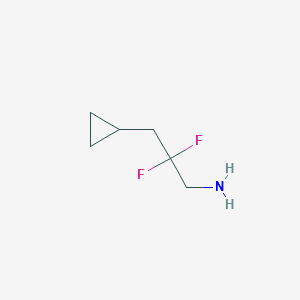
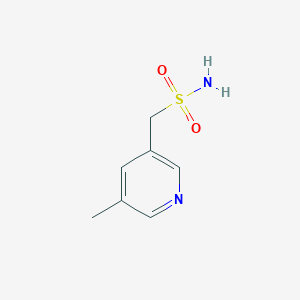
![Methyl 4-[2-(4-aminophenyl)ethynyl]benzoate](/img/structure/B13232521.png)
![(1S,3s)-3-[(methylcarbamoyl)oxy]-1-(naphthalen-1-yl)cyclobutane-1-carboxylic acid](/img/structure/B13232527.png)
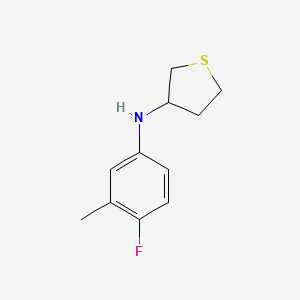
![1-{1,4-Diazaspiro[5.5]undecan-1-yl}-2,2,2-trifluoroethan-1-one](/img/structure/B13232537.png)

